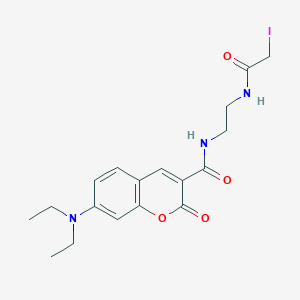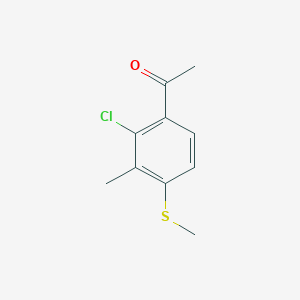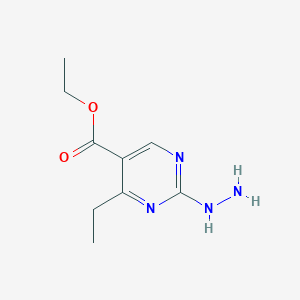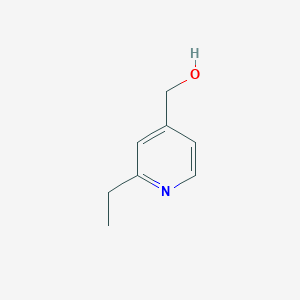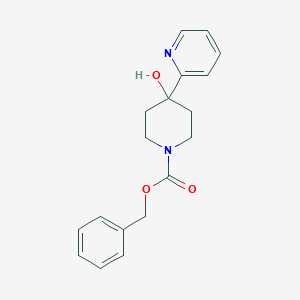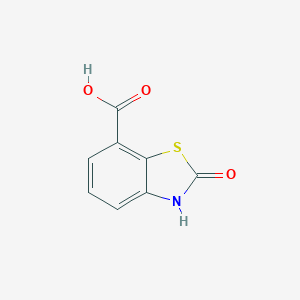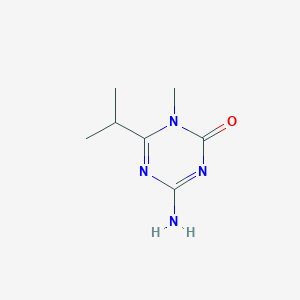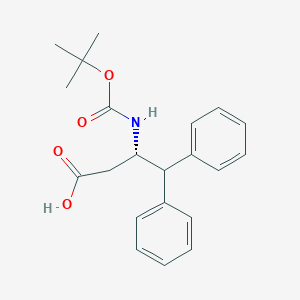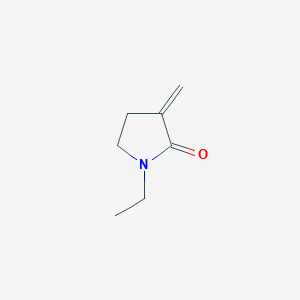
2-Pyrrolidinone, 1-ethyl-3-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone, 1-ethyl-3-methylene- is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. This compound is also known as N-Ethyl-3-methylene-2-pyrrolidone (NEP) and is a derivative of pyrrolidinone. NEP is a colorless liquid that is soluble in water and organic solvents.
科学的研究の応用
NEP has been widely used in scientific research due to its diverse applications. It is commonly used as a solvent in the pharmaceutical industry for the synthesis of various drugs. NEP has also been used as a reaction medium in the synthesis of various organic compounds. Additionally, NEP has been used as a reagent in the synthesis of polymers, resins, and coatings.
作用機序
The exact mechanism of action of NEP is not fully understood. However, it is believed that NEP acts as a nucleophile due to the presence of the carbonyl group in its structure. NEP can react with electrophiles, such as alkyl halides, to form new compounds. NEP can also undergo Michael addition reactions with α,β-unsaturated carbonyl compounds.
生化学的および生理学的効果
NEP has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. NEP has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, NEP has been shown to have analgesic properties and can reduce pain in animal models.
実験室実験の利点と制限
NEP has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. NEP is also a stable compound and has a long shelf life. However, NEP has some limitations for use in lab experiments. It is a toxic compound and can cause harm if not handled properly. NEP can also react with some materials commonly used in lab experiments, such as rubber and plastic.
将来の方向性
There are several future directions for research on NEP. One area of research is the development of new synthesis methods for NEP. Researchers are also exploring the use of NEP as a solvent for the synthesis of new drugs and organic compounds. Additionally, there is interest in exploring the potential therapeutic applications of NEP, such as its use as an anti-inflammatory or analgesic agent.
Conclusion
In conclusion, NEP is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. It is commonly used as a solvent in the pharmaceutical industry and as a reaction medium in the synthesis of various organic compounds. NEP has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on NEP, including the development of new synthesis methods and exploring its potential therapeutic applications.
合成法
NEP can be synthesized through the reaction of N-ethylpyrrolidone with formaldehyde and sodium cyanide. The reaction takes place in the presence of a catalyst, such as piperidine or triethylamine. The resulting product is then purified through distillation or chromatography to obtain pure NEP.
特性
CAS番号 |
183443-58-5 |
|---|---|
製品名 |
2-Pyrrolidinone, 1-ethyl-3-methylene- |
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC名 |
1-ethyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-8-5-4-6(2)7(8)9/h2-5H2,1H3 |
InChIキー |
VZPULCFQAMRUMH-UHFFFAOYSA-N |
SMILES |
CCN1CCC(=C)C1=O |
正規SMILES |
CCN1CCC(=C)C1=O |
同義語 |
2-Pyrrolidinone,1-ethyl-3-methylene-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



